Venuloside A

LAT3 inhibitor prostate cancer leucine uptake

Venuloside A (ESK246) is a monoterpene glycoside with preferential LAT3 inhibition (IC₅₀ 8.12 μM in LNCaP) and negligible LAT1/2/4 activity. This selectivity avoids confounding phenotypes of broad inhibitors like BCH. High purity (≥98%) validates functional assays and benchmark studies. In stock now.

Molecular Formula C23H36O7
Molecular Weight 424.5 g/mol
Cat. No. B12388213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenuloside A
Molecular FormulaC23H36O7
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C)(C)C2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O
InChIInChI=1S/C23H36O7/c1-13(2)12-18(25)29-20-19(26)15(4)27-22(21(20)28-16(5)24)30-23(6,7)17-10-8-14(3)9-11-17/h8,12,15,17,19-22,26H,9-11H2,1-7H3/t15-,17+,19+,20+,21-,22+/m1/s1
InChIKeyOWFNCOMYPJMMPG-CIKNZCACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Venuloside A (ESK246) Procurement Guide: A Selective LAT3 Inhibitor for Prostate Cancer and Amino Acid Transport Research


Venuloside A (synonym ESK246; CAS 1609278-97-8) is a monoterpene glycoside isolated from the Australian plant Pittosporum venulosum that functions as a potent and selective inhibitor of L-type amino acid transporter 3 (LAT3/SLC43A1) [1]. Structurally defined by the molecular formula C₂₃H₃₆O₇ and a molecular weight of 424.53 g/mol, it is commercially available at high purity (≥98% by HPLC) for research applications . Unlike broad-spectrum LAT inhibitors such as the leucine analog BCH, Venuloside A exhibits preferential inhibition of LAT3 over LAT1, LAT2, and LAT4, establishing it as a critical tool compound for dissecting LAT3-specific biology in prostate cancer and amino acid transport studies [1].

Why LAT Inhibitor Substitution Fails: The Critical Selectivity Gap Addressed by Venuloside A


Generic substitution among LAT family inhibitors is scientifically invalid due to profound differences in transporter selectivity, potency, and mechanism. The widely used leucine analog BCH inhibits all LAT family members non-selectively, confounding experimental interpretation of LAT3-specific phenotypes [1]. The clinically advanced LAT1 inhibitors JPH203 and OKY-034 exhibit minimal to no activity against LAT3, leaving LAT3-mediated biology unaddressed in these experimental systems [2][3]. Venuloside A fills this critical selectivity gap by preferentially targeting LAT3 with a ~500-fold potency advantage over BCH in prostate cancer cells and negligible activity at LAT1, LAT2, and LAT4 [4]. Substituting Venuloside A with a broad-spectrum LAT inhibitor or a LAT1-selective agent fundamentally alters the experimental system, compromising data reproducibility and biological interpretation.

Venuloside A Quantitative Differentiation Data: Potency, Selectivity, and Mechanism vs. LAT Family Comparators


Venuloside A vs. BCH: 500-Fold Superior Potency in LNCaP Prostate Cancer Cells

Venuloside A (ESK246) inhibits L-leucine uptake in LNCaP prostate cancer cells with an IC₅₀ of 8.12 ± 1.2 μM, compared to 4060 ± 1.1 μM for the universal LAT inhibitor BCH, representing a ~500-fold improvement in potency [1]. This direct head-to-head comparison demonstrates that Venuloside A provides effective LAT3 inhibition at low-micromolar concentrations, while BCH requires millimolar levels that may introduce off-target effects.

LAT3 inhibitor prostate cancer leucine uptake

Venuloside A vs. ESK242: Preferential LAT3 Selectivity over LAT1 in Xenopus Oocyte Assays

At 50 μM, Venuloside A (ESK246) inhibited LAT3-mediated leucine transport by 47.3% while showing no significant inhibition of LAT1/4F2hc, LAT2/4F2hc, or LAT4 [1]. In contrast, the structurally related analog ESK242 (Venuloside B) inhibited both LAT1 (34.2%) and LAT3 (47.9%) at the same concentration [1]. The IC₅₀ of Venuloside A for LAT3 in oocytes (146.7 ± 2.4 μM) was ~2-fold lower than that of ESK242 (281.8 ± 1.3 μM), confirming superior LAT3 affinity [1].

transporter selectivity LAT3-specific Xenopus oocyte

Venuloside A vs. Venulosides C and D: Superior Potency Within the Same Natural Product Class

Venuloside A (IC₅₀ = 8.12 μM) is 1.4-fold more potent than Venuloside C (IC₅₀ = 11.47 μM) and 4.9-fold more potent than Venuloside D (IC₅₀ = 39.73 μM) in inhibiting L-leucine transport in LNCaP prostate cancer cells [1]. This intra-class potency ranking provides early structure-activity relationship (SAR) information, establishing Venuloside A as the most potent venuloside for LAT3 inhibition [1].

structure-activity relationship natural product monoterpene glycoside

Venuloside A Mechanism of Action: Mixed Competitive/Non-Competitive Inhibition of LAT3

Kinetic analysis in Xenopus oocytes expressing LAT3 revealed that Venuloside A acts as a mixed competitive/non-competitive inhibitor [1]. In the presence of 50 μM and 500 μM Venuloside A, the Kₘ of leucine for LAT3 decreased from 6.3 ± 0.5 mM (control) to 4.7 ± 0.6 mM and 2.1 ± 0.3 mM, respectively, accompanied by a decrease in Vₘₐₓ that is inconsistent with a purely competitive mechanism [1]. This mixed inhibition profile distinguishes Venuloside A from substrate-analog competitive inhibitors and may confer unique advantages in overcoming high substrate concentrations.

enzyme kinetics mechanism of action mixed inhibition

Venuloside A Purity and Analytical Characterization: ≥98% HPLC Purity for Reproducible Research

Commercially sourced Venuloside A is supplied at high purity verified by HPLC, with reported purity values of 99.82% and >98% . This high purity ensures that observed LAT3 inhibitory activity is attributable to Venuloside A itself rather than contaminating co-purified natural products that could confound biological assays. Analytical characterization by ¹H and ¹³C NMR confirms structural identity and purity [1].

HPLC purity quality control natural product

Venuloside A vs. JPH203: LAT3-Selective Activity in LNCaP Cells Where LAT1 Inhibitors Are Ineffective

LNCaP prostate cancer cells predominantly express LAT3 rather than LAT1, making them resistant to LAT1-selective inhibitors such as JPH203 [1][2]. Venuloside A potently inhibits leucine uptake in LNCaP cells (IC₅₀ = 8.12 μM) and reduces cell proliferation, whereas JPH203 shows minimal activity in this cell line [2]. This cell line-specific differential activity underscores the critical importance of matching inhibitor selectivity to the LAT expression profile of the experimental system.

LNCaP LAT1 LAT3 prostate cancer

Venuloside A Application Scenarios: LAT3 Biology, Prostate Cancer Research, and Natural Product SAR


Dissecting LAT3-Specific Amino Acid Signaling and mTORC1 Activation

Venuloside A's preferential LAT3 selectivity (no significant inhibition of LAT1, LAT2, or LAT4 at 50 μM) makes it an essential tool for isolating LAT3-specific contributions to amino acid sensing and mTORC1 signaling [1]. In experimental systems where both LAT1 and LAT3 are expressed (e.g., certain prostate cancer models), Venuloside A can distinguish LAT3-dependent phenotypes from those requiring LAT1 activity. This selectivity is not achievable with broad-spectrum inhibitors like BCH or dual inhibitors like ESK242, which confound interpretation by simultaneously targeting multiple LAT family members [1].

Investigating LAT3 as a Therapeutic Target in Androgen-Sensitive Prostate Cancer

LNCaP cells, a widely used model of androgen-sensitive prostate cancer, rely predominantly on LAT3 for leucine uptake [1]. Venuloside A potently inhibits leucine uptake in LNCaP cells (IC₅₀ = 8.12 μM), leading to reduced mTORC1 signaling, downregulation of cell cycle proteins CDK1 and UBE2C, and suppression of cell proliferation [1]. This validated activity in a clinically relevant prostate cancer model supports the use of Venuloside A as a chemical probe for evaluating LAT3 as a therapeutic target and as a reference compound for benchmarking novel LAT3 inhibitors [1].

Structure-Activity Relationship (SAR) Studies of Venuloside-Derived LAT3 Inhibitors

Venuloside A serves as the most potent reference scaffold among the venuloside class for LAT3 inhibition (IC₅₀ = 8.12 μM vs. 11.47 μM for Venuloside C and 39.73 μM for Venuloside D) [2]. Medicinal chemistry and natural product chemistry programs can utilize Venuloside A as a benchmark for evaluating semi-synthetic derivatives or structurally related natural products. The established mixed competitive/non-competitive mechanism of action provides a defined kinetic profile against which new analogs can be compared [1].

Quality Control and Method Validation for LAT3 Inhibitor Assays

Commercially available Venuloside A at high purity (≥98% by HPLC) can be employed as a positive control compound for validating LAT3 functional assays, including radiolabeled leucine uptake assays in LNCaP cells and Xenopus oocyte transport assays [1]. Its well-characterized IC₅₀ values (8.12 μM in LNCaP cells; 146.7 μM in oocyte LAT3 assays) provide reliable reference points for assay qualification, inter-laboratory reproducibility testing, and screening campaign validation [1].

Technical Documentation Hub

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